N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a 1,3-thiazolidin-2,4-dione core modified with a (5Z)-furan-2-ylmethylidene substituent at the 5-position. The acetamide side chain is substituted with a dimethylaminoethyl group, which enhances solubility and may influence receptor binding. Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties . The (5Z)-configuration of the furan-2-ylmethylidene group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C14H17N3O4S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-16(2)6-5-15-12(18)9-17-13(19)11(22-14(17)20)8-10-4-3-7-21-10/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,18)/b11-8- |
InChI Key |
UPZQVTSYPCLLIT-FLIBITNWSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide.
Each of these steps requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazolidinone Core
The 2,4-dioxo-thiazolidine ring is a reactive site due to its electron-deficient carbonyl groups. Key reactions include:
-
Example : Hydrolysis under acidic conditions generates 2-mercapto-N-[2-(dimethylamino)ethyl]acetamide and furan-2-carbaldehyde as byproducts.
Electrophilic Aromatic Substitution at the Furan Moiety
The furan-2-ylmethylidene group undergoes electrophilic substitution due to its conjugated π-system:
-
Mechanistic Insight : The electron-rich furan ring directs electrophiles to the α-positions, stabilizing intermediates via resonance .
Cycloaddition Reactions
The exocyclic double bond (5Z-configuration) participates in [4+2] Diels-Alder reactions:
-
Regioselectivity : The furan’s electron-donating effects favor endo transition states.
Tautomerism and Redox Behavior
The 2,4-dioxo-thiazolidine ring exhibits keto-enol tautomerism, influencing redox properties:
| Tautomer | Conditions | Dominant Form | Reference |
|---|---|---|---|
| Keto Form | Non-polar solvents (e.g., CHCl₃) | Stabilized by intramolecular H-bonding between N–H and carbonyl groups. Confirmed via IR spectroscopy. | |
| Enol Form | Polar protic solvents (e.g., H₂O) | Enhanced resonance stabilization, facilitating oxidation to disulfide derivatives. |
-
Redox Reactions :
-
Oxidation with H₂O₂ yields disulfide-linked dimers .
-
Reduction with NaBH₄ produces saturated thiazolidine analogs .
-
Side-Chain Reactivity
The N-[2-(dimethylamino)ethyl]acetamide side chain undergoes distinct transformations:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt formation at the dimethylamino group. Common in tertiary amines. | |
| Hydrolysis | HCl (6M), reflux | Cleavage of the acetamide bond to form 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid . |
Metal Coordination
The sulfur and oxygen atoms in the thiazolidinone core act as ligands for transition metals:
Biological Activity and Mechanistic Implications
While beyond direct chemical reactions, the compound’s reactivity underpins its pharmacological effects:
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds similar to N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Thiazolidinones are also recognized for their anticancer activities. Studies have shown that modifications at the C5 position of the thiazolidinone core can lead to enhanced cytotoxic effects against cancer cell lines. The presence of the furan ring may contribute to these effects by facilitating interactions with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. Ongoing research is aimed at elucidating the specific mechanisms through which this compound exerts its effects .
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry evaluated a series of thiazolidinones for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, derivatives of thiazolidinones were tested for their cytotoxic effects on various cancer cell lines. The study highlighted that specific modifications in the thiazolidinone structure led to increased apoptosis in cancer cells, suggesting that this compound could be developed as a potent anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The exact pathways involved would depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thiazolidinone derivatives, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
5-Position Substituent: Furan vs. However, furan derivatives are less carcinogenic compared to nitrofurans (e.g., nitro groups in are linked to toxicity). Benzylidene/Cinnamylidene: These groups () improve planarity and binding to enzymes like PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for antidiabetic drugs.
Acetamide Side Chain: Dimethylaminoethyl Group: Introduces basicity and water solubility, reducing hematotoxicity compared to analogs with aromatic substituents (e.g., reports a naphthalimide derivative with reduced myelosuppression). Sulfamoylphenyl Group (): Enhances hydrogen-bonding capacity, improving target affinity in enzyme inhibition assays.
Bioactivity Trends: Hypoglycemic activity is prominent in compounds with electron-withdrawing groups (e.g., sulfonamide in ) and polar side chains (e.g., dimethylaminoethyl in the target compound) . Anticancer activity correlates with extended conjugation (e.g., cinnamylidene in ) and substituents inducing autophagy (e.g., dimethylaminoethyl in ).
Biological Activity
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on a review of diverse literature.
Chemical Structure and Properties
The compound features a thiazolidine core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula: C14H18N2O3S
- Molecular Weight: 302.37 g/mol
- CAS Number: 256948-32-0
The presence of the furan moiety and the dimethylamino group are significant for its pharmacological properties.
Antifungal Properties
Research has shown that derivatives of thiazolidines exhibit antifungal activity. A study on thiazolidine derivatives indicated that certain compounds could lead to morphological changes in Candida yeast cells, suggesting fungicidal effects. The mechanism appears to involve interference with glucose transport pathways within the fungal cells, which is critical for their survival and proliferation .
Anti-inflammatory Effects
Thiazolidinediones (TZDs), a class to which our compound belongs, have been reported to possess anti-inflammatory properties. They act as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target implicated in inflammatory responses. Inhibiting this pathway can reduce leukocyte recruitment in inflammatory conditions, highlighting the therapeutic potential of TZDs in treating autoimmune diseases .
Anticancer Activity
Thiazolidine derivatives have also shown promise in cancer therapy. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and angiogenesis. For instance, TZD derivatives have been linked to decreased vascular endothelial growth factor (VEGF) production, which is crucial for tumor angiogenesis .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- PI3K Inhibition : The compound acts as an ATP-competitive inhibitor of PI3Kγ, affecting inflammatory pathways.
- Glucose Transport Interference : Its antifungal activity may stem from disrupting glucose transport mechanisms in fungal cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through various signaling cascades.
Case Studies and Research Findings
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiazolidinedione precursor (e.g., 5-(furan-2-ylmethylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates (e.g., 2-chloro-N-[2-(dimethylamino)ethyl]acetamide) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is monitored by TLC for completion, followed by precipitation in water and purification via recrystallization or column chromatography . Key characterization includes:
- IR spectroscopy : Peaks at ~1735 cm⁻¹ (C=O stretching), ~1595 cm⁻¹ (C=C), and ~690 cm⁻¹ (C-S) confirm core structural motifs .
- NMR : Signals at δ 2.2–2.5 ppm (N(CH₃)₂), δ 6.5–7.5 ppm (furan and thiazolidinedione protons), and δ 4.0–4.5 ppm (acetamide CH₂) validate connectivity .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates compared to toluene or water .
- Temperature control : Room temperature minimizes side reactions (e.g., epimerization), while reflux may accelerate sluggish steps.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Stereoselectivity : Use of chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (Z)-configuration at the furylmethylidene moiety .
Basic Biological Activity
Q. Q3: What known biological activities are associated with this compound?
Methodological Answer: Structurally related thiazolidinedione-acetamide hybrids exhibit:
- Hypoglycemic activity : Activation of PPAR-γ receptors, validated via glucose tolerance tests in murine models .
- Antimicrobial effects : Thiazolidinedione derivatives show inhibitory activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
- Anticancer potential : Furyl and thiazolidinedione moieties may target topoisomerase II or induce apoptosis, as seen in cell viability assays (e.g., MTT) .
Advanced Biological Evaluation
Q. Q4: How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing bioactivity?
Methodological Answer:
- Substituent variation : Systematically modify the furan ring (e.g., halogenation) or dimethylaminoethyl group (e.g., alkyl chain elongation) and assess changes in IC₅₀ values .
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic, steric, and hydrophobic fields with activity data .
- Targeted assays : For hypoglycemic activity, screen PPAR-γ binding affinity via competitive radioligand assays; for anticancer activity, evaluate caspase-3 activation .
Basic Toxicity Assessment
Q. Q5: What are the standard protocols for evaluating the acute toxicity of this compound?
Methodological Answer:
- In vivo models : Administer graded doses (10–1000 mg/kg) to rodents (e.g., Wistar rats) and monitor mortality, organ weight changes, and histopathology over 14 days .
- In vitro assays : Perform cytotoxicity screens (e.g., hemolysis, LDH leakage) in primary hepatocytes or HEK293 cells .
- Biomarkers : Measure serum ALT, AST, and creatinine to assess hepatic and renal toxicity .
Advanced Toxicity: Mechanistic Insights
Q. Q6: How can researchers investigate contradictory toxicity findings between in vitro and in vivo models?
Methodological Answer:
- Metabolite profiling : Use LC-MS to identify reactive metabolites (e.g., nitroso intermediates) that may explain in vivo hepatotoxicity not observed in vitro .
- Species-specific metabolism : Compare hepatic microsomal activity (e.g., CYP450 isoforms) between humans and rodents using S9 fractions .
- Genotoxicity assays : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity to resolve discrepancies .
Data Contradiction Analysis
Q. Q7: How should researchers address conflicting reports on the compound’s bioactivity across different studies?
Methodological Answer:
- Model standardization : Ensure consistent cell lines (e.g., THP-1 vs. PBMCs) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) are used .
- Dose-response validation : Replicate studies using identical concentrations and administration routes (e.g., oral vs. intraperitoneal) .
- Positive controls : Include reference compounds (e.g., rosiglitazone for hypoglycemic activity) to calibrate assay sensitivity .
Advanced Analytical Validation
Q. Q8: What advanced techniques can resolve spectral ambiguities in structural characterization?
Methodological Answer:
- 2D-NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., furan vs. thiazolidinedione protons) and confirm connectivity .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns, as demonstrated for similar thiazolidinedione derivatives .
- High-resolution MS : Employ ESI-TOF or MALDI-TOF to distinguish isobaric impurities (e.g., oxidation byproducts) .
Stability and Storage
Q. Q9: What storage conditions are recommended to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation .
- Solvent : Dissolve in DMSO (dry, under nitrogen) for long-term stability; avoid aqueous buffers with pH > 7 to prevent hydrolysis .
- Monitoring : Periodically check purity via HPLC (C18 column, acetonitrile/water gradient) and track degradation peaks at 254 nm .
Computational Modeling
Q. Q10: How can molecular docking predict the compound’s interaction with PPAR-γ?
Methodological Answer:
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel and optimize geometry with DFT (B3LYP/6-31G*) .
- Receptor setup : Download PPAR-γ crystal structure (PDB: 2PRG) and prepare the binding site (e.g., remove water, add polar hydrogens) .
- Docking protocol : Use AutoDock Vina with Lamarckian GA parameters; validate poses with RMSD clustering and binding energy scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
